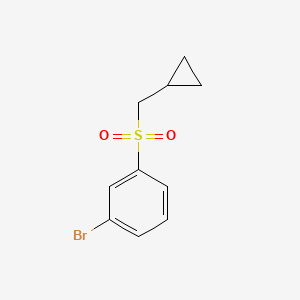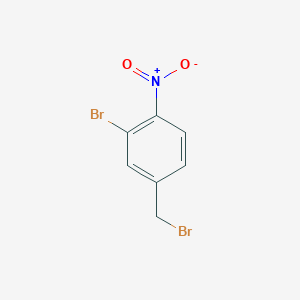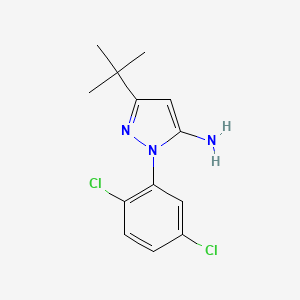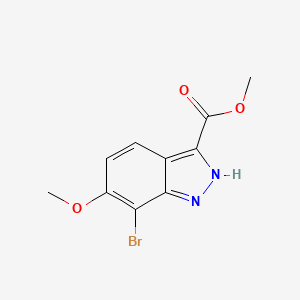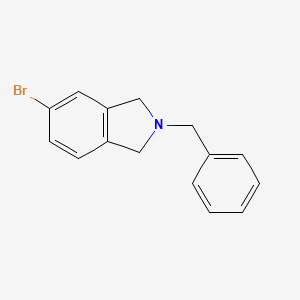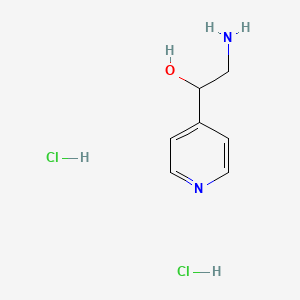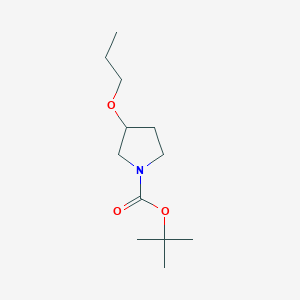
2-phenethyl-2H-pyrazole-3-carbaldehyde
Vue d'ensemble
Description
“2-phenethyl-2H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2, and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a series of quinoline allied pyrazole compounds were prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3 .
Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and acceptorless dehydrogenative coupling reactions .
Applications De Recherche Scientifique
Antimicrobial Activity and Chitosan Schiff Bases : A study by Hamed et al. (2020) focused on synthesizing heteroaryl pyrazole derivatives and reacting them with chitosan to form Schiff bases. These compounds showed significant antimicrobial activity against various bacteria and fungi, without any cytotoxic activity.
Synthesis, Reactions, and Biological Activity Overview : Abdel-Wahab, Khidre, and Farahat (2011) reviewed the synthesis, reactions, and biological activities of pyrazole-3(4)-carbaldehydes, providing a comprehensive overview of the chemical and biological aspects of these compounds (Abdel-Wahab et al., 2011).
Development of Novel Compounds : Papernaya et al. (2015) described the synthesis of 2-(pyrazol-4-yl)-1,3-oxaselenolanes from pyrazole carbaldehydes, expanding the range of novel compounds derived from this chemical class (Papernaya et al., 2015).
Analgesic and Anti-inflammatory Properties : Research by Abdel-Wahab et al. (2012) showed that certain pyrazole-based heterocycles exhibited both analgesic and anti-inflammatory activities, highlighting their potential therapeutic applications (Abdel-Wahab et al., 2012).
Synthesis of Heterocycles for Various Applications : Baashen, Abdel-Wahab, and El‐Hiti (2017) utilized 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles, indicating the versatility of pyrazole derivatives in creating diverse chemical structures (Baashen et al., 2017).
Nonlinear Optical (NLO) Properties : Lanke and Sekar (2016) synthesized a series of pyrazole-based dyes, finding that they exhibit high first-order hyperpolarizability, making them relevant for optical applications (Lanke & Sekar, 2016).
Magnetic and Spectroscopic Studies : Uraev et al. (2020) investigated the magnetic and spectral properties of copper chelates derived from pyrazole-5-one and thione, adding to the understanding of these compounds in material science (Uraev et al., 2020).
Antiproliferative Efficacy on Cancer Cell Lines : Rashdan et al. (2018) synthesized a series of pyrazolo[1,2-b]phthalazinediones, demonstrating their antiproliferative efficacy on human hepatic cancer cell lines, thus indicating their potential in cancer research (Rashdan et al., 2018).
Antioxidant and Anti-inflammatory Activity : A study by Sudha, Subbaiah, and Mahalakshmi (2021) explored the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, revealing their significant antioxidant and anti-inflammatory activities (Sudha, Subbaiah, & Mahalakshmi, 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-(2-phenylethyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-6-8-13-14(12)9-7-11-4-2-1-3-5-11/h1-6,8,10H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKMLUZRQKOBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

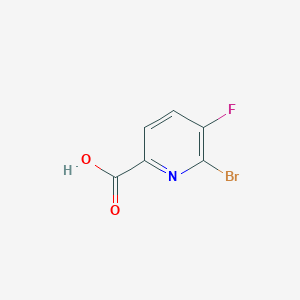


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
